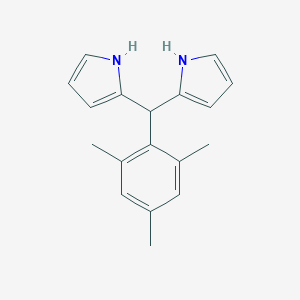

2,2'-(Mesitylmethylene)bis(1H-pyrrole)

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1H-pyrrol-2-yl-(2,4,6-trimethylphenyl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-12-10-13(2)17(14(3)11-12)18(15-6-4-8-19-15)16-7-5-9-20-16/h4-11,18-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSFUWKGADQXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C2=CC=CN2)C3=CC=CN3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472479 | |

| Record name | 2,2'-[(2,4,6-Trimethylphenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159152-14-4 | |

| Record name | 2,2'-[(2,4,6-Trimethylphenyl)methylene]di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Mesitylmethylene Bis 1h Pyrrole

Acid-Catalyzed Condensation Approaches

The condensation of mesitaldehyde with two equivalents of pyrrole (B145914) in the presence of an acid catalyst is the most direct route to 2,2'-(Mesitylmethylene)bis(1H-pyrrole). The reaction mechanism involves the protonation of the aldehyde carbonyl group by the acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the C2 position of a pyrrole molecule, leading to a carbinol intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a reactive electrophilic species that is then attacked by a second pyrrole molecule to form the final dipyrromethane product.

Conventional Acid Catalysis

A variety of conventional Brønsted and Lewis acids have been effectively employed to catalyze the synthesis of dipyrromethanes. The choice of acid can influence reaction times, yields, and the purity of the final product.

Trifluoroacetic acid (TFA) is a commonly used catalyst for the synthesis of dipyrromethanes due to its strong acidity and ability to dissolve the reactants. The reaction is typically carried out in a large excess of pyrrole, which also acts as the solvent.

| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Mesitaldehyde, Pyrrole | TFA | Pyrrole (excess) | 5-10 min | Room Temperature | ~95% |

Table 1: Synthesis of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) using TFA catalysis.

The general procedure involves dissolving mesitaldehyde in pyrrole, followed by the addition of a catalytic amount of TFA. The reaction is typically rapid, often completing within minutes at room temperature. The product is then isolated by removing the excess pyrrole under reduced pressure and purifying the residue, often by chromatography or recrystallization.

Boron trifluoride diethyl etherate (BF₃·Et₂O) is a Lewis acid that effectively catalyzes the condensation of aldehydes and pyrroles. Similar to TFA, the reaction is generally fast and proceeds at room temperature.

Hydrochloric acid (HCl) is another effective and readily available Brønsted acid catalyst for this transformation. The reaction conditions are comparable to those using TFA, with the reaction proceeding in an excess of pyrrole.

While less acidic than the aforementioned catalysts, acetic acid can also be used to promote the synthesis of dipyrromethanes. researchgate.net The Paal-Knorr synthesis of pyrroles, a related reaction, often utilizes acetic acid. researchgate.net This suggests its utility in the condensation of pyrrole with aldehydes. However, the lower acidity of acetic acid may necessitate longer reaction times or elevated temperatures to achieve comparable yields to stronger acids.

Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green" approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. For the synthesis of bis(1H-pyrrole) derivatives and related compounds, several green strategies have been explored.

One notable green method involves performing the synthesis without the use of any catalyst or solvent. researchgate.net This has been successfully applied to the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), a structurally related class of compounds. researchgate.net The reaction is achieved by simply heating an intimate mixture of the aldehyde and the pyrazolone (B3327878) derivative. researchgate.net This solvent-free and catalyst-free approach offers significant environmental benefits by eliminating the need for potentially hazardous solvents and corrosive acids, and simplifying the work-up procedure. researchgate.net Microwave irradiation has also been employed as an energy-efficient heating method for this type of reaction. researchgate.net

One-Pot Synthetic Strategies

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time, resources, and minimizing waste. The most common one-pot strategy for meso-substituted dipyrromethanes involves the reaction of an aldehyde with a large excess of pyrrole, which acts as both the reactant and the solvent. mdpi.org

This condensation is typically catalyzed by a small amount of a strong acid, such as trifluoroacetic acid (TFA) or BF3·etherate, at room temperature. mdpi.org The reaction is generally fast, and after neutralization and removal of the excess pyrrole, the dipyrromethane product can be isolated. While effective, this method often requires chromatographic purification to separate the desired product from oligomeric by-products. mdpi.org Refinements to this one-pot approach have focused on using milder Lewis acids (e.g., InCl3) and developing non-chromatographic purification methods like crystallization to make the process more scalable.

Control of Oligomerization and Selectivity in Synthesis

A significant challenge in dipyrromethane synthesis is controlling the formation of unwanted side products. The acidic reaction conditions that promote the desired condensation can also lead to further reactions. The primary side products are higher oligomers, such as tripyrranes and tetrapyrranes, formed by the reaction of the dipyrromethane product with additional pyrrole and aldehyde molecules.

Several strategies are employed to enhance selectivity for the dipyrromethane:

Use of Excess Pyrrole: Employing a large excess of pyrrole shifts the equilibrium towards the formation of the dipyrromethane and statistically reduces the chance of the product reacting further.

Careful Time Control: The formation of oligomers is often time-dependent. Monitoring the reaction (e.g., by TLC) and stopping it once the aldehyde is consumed can maximize the yield of the dipyrromethane and prevent its conversion into by-products. arkat-usa.org

Catalyst Choice: Using milder catalysts, such as boric acid, can provide the necessary activation for the initial condensation without promoting subsequent oligomerization. nih.gov

Steric Hindrance: The structure of the aldehyde plays a crucial role. Sterically hindered aldehydes, such as mesitylaldehyde (2,4,6-trimethylbenzaldehyde), are less prone to side reactions. The bulky methyl groups on the aryl ring of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) provide steric protection that hinders further reactions at the meso-position, making it more resistant to acid-catalyzed scrambling and oligomerization compared to unhindered analogues like 5-phenyldipyrromethane.

Another potential side product is the N-confused dipyrromethane (a 2,3'-dipyrromethane), which arises from the attack of a pyrrole molecule at its nitrogen atom instead of the C2 position. While often a minor product, its formation can complicate purification. Careful control of reaction conditions and purification methods like recrystallization are necessary to obtain the desired isomerically pure 2,2'-dipyrromethane.

Minimization of Tripyrromethane and Higher Oligomer Formation

The acid-catalyzed condensation of aldehydes with pyrrole is a stepwise process that can lead to the formation of not only the desired dipyrromethane but also tripyrromethanes and higher oligomers. The formation of these by-products occurs when a dipyrromethane molecule further reacts with another molecule of the aldehyde and pyrrole.

Several strategies are employed to suppress the formation of these higher oligomers. One common approach is the use of a large excess of pyrrole relative to the aldehyde. This high concentration of pyrrole statistically favors the reaction of the carbocation intermediate, formed from the protonated aldehyde, with a pyrrole molecule to yield the dipyrromethane, rather than with a dipyrromethane molecule which would lead to a tripyrromethane. For instance, in the synthesis of a structurally related compound, 2,2'-[(4-Bromophenyl)methylene]bis(1H-pyrrole), a large excess of pyrrole was utilized to drive the reaction towards the formation of the dipyrromethane. researchgate.net Another key factor is the careful control of the reaction time; prolonged reaction times can increase the likelihood of oligomerization.

Control of Molar Ratio and Concentration of Reactants

The molar ratio of pyrrole to aldehyde is a crucial parameter in directing the outcome of the synthesis. Increasing the pyrrole-to-aldehyde ratio significantly enhances the yield of the desired dipyrromethane while minimizing the formation of tripyrromethane and other oligomeric by-products. While specific optimized ratios for 2,2'-(Mesitylmethylene)bis(1H-pyrrole) are not extensively reported, studies on analogous dipyrromethane syntheses provide valuable insights.

| Reactant Ratio (Pyrrole:Aldehyde) | Expected Outcome on Product Distribution |

| Low (e.g., 2:1 to 5:1) | Increased proportion of tripyrromethanes and higher oligomers. |

| High (e.g., >10:1) | Predominant formation of the desired dipyrromethane. |

The concentration of the reactants and the acid catalyst also plays a role. High concentrations can accelerate the reaction but may also promote undesired side reactions. Therefore, finding an optimal balance of reactant concentrations and catalyst loading is essential for maximizing the yield and purity of 2,2'-(Mesitylmethylene)bis(1H-pyrrole).

Functionalization Strategies of 2,2'-(Mesitylmethylene)bis(1H-pyrrole)

The functionalization of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) allows for the introduction of various substituents, enabling the fine-tuning of its electronic and steric properties for specific applications. Regioselective functionalization is key to synthesizing precisely substituted derivatives.

Regioselective Functionalization

The pyrrole rings in 2,2'-(Mesitylmethylene)bis(1H-pyrrole) offer several positions for functionalization: the α-positions (5 and 5') and the β-positions (3, 4, 3', and 4'), as well as the nitrogen atoms (1 and 1' or N-H positions).

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct and regioselective functionalization of heterocyclic compounds. While a specific protocol for 2,2'-(Mesitylmethylene)bis(1H-pyrrole) is not detailed in the literature, the general principles of iridium-catalyzed borylation of pyrrolic compounds suggest that the α-positions are the most likely sites for borylation due to their higher electron density and steric accessibility.

The reaction would likely involve an iridium catalyst, such as [Ir(cod)OMe]2, and a borylating agent like bis(pinacolato)diboron (B136004) (B2pin2). The choice of ligand is crucial for directing the regioselectivity. The resulting α-borylated dipyrromethane can then serve as a versatile intermediate for further transformations, such as Suzuki-Miyaura cross-coupling reactions, to introduce a wide range of aryl or vinyl groups.

Acylation of the nitrogen atoms of the pyrrole rings in 2,2'-(Mesitylmethylene)bis(1H-pyrrole) can be achieved to introduce acyl groups. The positions are designated as 1 and 9 based on systematic nomenclature, which correspond to the nitrogen atoms of the two pyrrole rings.

Selective monoacylation of one of the two pyrrole nitrogens presents a synthetic challenge due to the symmetrical nature of the starting material. Achieving mono-functionalization often requires careful control of stoichiometry and reaction conditions. A common strategy involves the use of a slight excess of a strong base to deprotonate one of the N-H groups, followed by the addition of one equivalent of an acylating agent.

| Reagents | Expected Product |

| 1. Strong Base (e.g., NaH, n-BuLi) 2. Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride) | Mono-N-acylated 2,2'-(Mesitylmethylene)bis(1H-pyrrole) |

The choice of solvent and temperature is also critical to control the selectivity of the acylation reaction. Non-polar solvents at low temperatures are often employed to enhance selectivity. The resulting mono-N-acylated product can be valuable for synthesizing unsymmetrically substituted porphyrins and related macrocycles.

Acylation at 1- and 9-Positions

Diacylation Procedures

The diacylation of 5-aryldipyrromethanes, such as 2,2'-(Mesitylmethylene)bis(1H-pyrrole), at the 1- and 9-positions is a foundational step for the subsequent [2+2] condensation with another dipyrromethane to form a porphyrin. A refined and reliable method for this transformation involves the use of a Grignard reagent followed by an acylating agent. acs.orgnih.gov

The general procedure begins with the deprotonation of both pyrrolic N-H groups of the dipyrromethane using a Grignard reagent, typically ethylmagnesium bromide (EtMgBr). This is followed by the addition of an acid chloride, which acylates the pyrrole rings at the positions alpha to the bridging carbon (the 1- and 9-positions). This method has been demonstrated to be effective for a variety of 5-aryldipyrromethanes. acs.org

For instance, the diacylation of 5-pentafluorophenyldipyrromethane, an analogue of the mesityl derivative, is achieved in high yield. The dipyrromethane is treated with EtMgBr in tetrahydrofuran (B95107) (THF), followed by the addition of 4-iodobenzoyl chloride to yield the corresponding 1,9-diacyl-dipyrromethane. acs.org This process is broadly applicable for preparing symmetrically substituted diacyldipyrromethanes, which are precursors to trans-A₂B₂-porphyrins.

Another common acylation method is the Vilsmeier-Haack reaction, which is used to introduce formyl groups (-CHO) at the 1- and 9-positions. wikipedia.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The dipyrromethane, being an electron-rich aromatic system, undergoes electrophilic substitution to yield the 1,9-diformyl derivative. wikipedia.orgubc.ca This diformylated compound can then be reduced to the corresponding dicarbinol, which is a key component for porphyrin synthesis.

Table 1: Representative Diacylation of a 5-Aryldipyrromethane This table is based on a representative procedure for aryl-dipyrromethanes, as detailed in the literature for porphyrin synthesis. acs.org

| Step | Reagent/Component | Molar Equiv. | Purpose |

| 1 | 5-Aryldipyrromethane | 1.0 | Starting Material |

| 2 | Ethylmagnesium bromide (EtMgBr) | >2.0 | Deprotonation (forms dipyrromethane dianion) |

| 3 | Acid Chloride (e.g., 4-Iodobenzoyl chloride) | >2.0 | Acylating Agent |

| 4 | Tetrahydrofuran (THF) | - | Solvent |

Sequential Acylation for Unsymmetrical Derivatives

The synthesis of unsymmetrical porphyrins (e.g., A-B-C-D type) requires dipyrromethane precursors with different acyl groups at the 1- and 9-positions. A robust methodology for achieving this involves a sequential acylation strategy. acs.orgnih.gov This procedure allows for the controlled, stepwise introduction of two distinct acyl groups onto the dipyrromethane scaffold.

The key to this method is the use of an acylating agent with a different reactivity profile for the first acylation step. Instead of an acid chloride, a thioester, such as S-(2-pyridyl) benzothioate, is used. acs.org

The process is as follows:

Monoacylation: The 5-aryldipyrromethane is treated with slightly more than one equivalent of ethylmagnesium bromide (EtMgBr) to generate the monoanion. This is followed by the addition of one equivalent of the thioester acylating agent (e.g., a pyridyl benzothioate). This selectively installs the first acyl group at one of the alpha-positions.

Second Acylation: The resulting monoacyl-dipyrromethane is then subjected to a second acylation. It is treated again with EtMgBr, followed by a different acylating agent, typically a more reactive acid chloride. This introduces the second, different acyl group at the remaining alpha-position.

This sequential approach provides access to unsymmetrically substituted 1,9-diacyldipyrromethanes in a rational manner, avoiding the statistical mixtures that would result from using two different acylating agents simultaneously. acs.orgnih.gov

Table 2: General Scheme for Sequential Acylation acs.org

| Step | Reagent/Component | Molar Equiv. | Purpose |

| First Acylation | |||

| 1a | 5-Aryldipyrromethane | 1.0 | Starting Material |

| 1b | Ethylmagnesium bromide (EtMgBr) | ~1.1 | Mono-deprotonation |

| 1c | S-(2-pyridyl) benzothioate (Acyl-1) | ~1.0 | First Acylating Agent |

| Second Acylation | |||

| 2a | Monoacyl-dipyrromethane | 1.0 | Intermediate |

| 2b | Ethylmagnesium bromide (EtMgBr) | >1.0 | Deprotonation |

| 2c | Acid Chloride (Acyl-2) | >1.0 | Second Acylating Agent |

Synthesis of N-Confused 5-Mesityldipyrromethane

N-confused dipyrromethanes are structural isomers of standard dipyrromethanes where one of the pyrrole rings is linked via its C-3 position (beta-position) instead of the C-2 position (alpha-position). These isomers are important precursors for the synthesis of N-confused porphyrins (NCPs), a class of core-modified porphyrinoids with unique chemical properties. gfmoorelab.comiupac.org

While N-confused dipyrromethanes can form as minor byproducts during the standard acid-catalyzed condensation of pyrrole and an aldehyde, a directed synthesis provides a more reliable route and better yields. gfmoorelab.com A reported procedure for the synthesis of N-confused 5-mesityldipyrromethane involves the reaction of an aldehyde with a pre-functionalized pyrrole anion. gfmoorelab.com

The synthesis proceeds as follows:

Anion Formation: 3-Bromo-1-(triisopropylsilyl)pyrrole is dissolved in an ethereal solvent like THF and cooled to -78 °C. It is then treated with n-butyllithium to generate a pyrrole anion via lithium-halogen exchange.

Reaction with Aldehyde: Mesitaldehyde is added dropwise to the solution of the pyrrole anion.

Workup: The reaction is warmed to room temperature and quenched with water. Following extraction and purification, the N-confused 5-mesityldipyrromethane product is isolated.

This method provides an authentic sample that can be used to identify the byproduct formed in the conventional one-flask condensation of mesitaldehyde with excess pyrrole. gfmoorelab.com

Table 3: Directed Synthesis of N-Confused 5-Mesityldipyrromethane gfmoorelab.com

| Step | Reagent/Component | Purpose |

| 1 | 3-Bromo-1-(triisopropylsilyl)pyrrole | Pyrrole Precursor |

| 2 | n-Butyllithium (n-BuLi) | Anion Formation (via Li-Br exchange) |

| 3 | Mesitaldehyde | Electrophile |

| 4 | Tetrahydrofuran (THF) | Solvent |

| 5 | Water | Quenching Agent |

Applications of 2,2 Mesitylmethylene Bis 1h Pyrrole As a Building Block

Porphyrin Synthesis and Derivatives

The synthesis of porphyrins often involves the condensation of dipyrromethanes with aldehydes. The substituents on the dipyrromethane and the aldehyde determine the substitution pattern of the final porphyrin. The use of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) is particularly advantageous in the synthesis of meso-substituted porphyrins, where specific groups are introduced at the meso positions of the porphyrin core.

Meso-substituted porphyrins are a class of porphyrins where substituents are attached to the carbon atoms that bridge the pyrrole (B145914) rings. The properties of these porphyrins can be finely tuned by varying the nature of these meso substituents. The synthesis of these molecules can be complex, often leading to mixtures of isomers.

Trans-A₂B₂ porphyrins are a specific type of meso-substituted porphyrin with two different substituents, A and B, arranged in an alternating pattern at the meso positions. The rational synthesis of these compounds is often challenging due to a phenomenon known as "scrambling," where the dipyrromethane units rearrange during the reaction, leading to a mixture of all possible porphyrin products. nih.gov

Meso-Substituted Porphyrins

Trans-A₂B₂ Porphyrins

Strategies for Minimizing Scrambling During Synthesis

More recently, a method utilizing removable blocking bromide substituents on the dipyrromethane has been reported as a straightforward approach to obtaining valuable trans-A₂B₂ porphyrin intermediates that are otherwise difficult to synthesize due to scrambling. acs.orgacs.org

| Strategy | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Mild Acidic Conditions | Performing the condensation reaction with lower concentrations of a weaker acid. | Reduces the rate of scrambling. | Often leads to lower porphyrin yields. | cmu.edu |

| Sterically Hindered Substituents | Utilizing dipyrromethanes with bulky groups, such as a mesityl group. | Effectively suppresses scrambling and can improve solubility. | The bulky groups may not be desirable in the final product for certain applications. | nih.govresearchgate.netacs.org |

| Dipyrromethane-Monocarbinol Self-Condensation | Using a more reactive precursor that allows for milder reaction conditions. | Provides good yields without scrambling. | Requires the synthesis of the specific monocarbinol precursor. | cmu.edu |

| Removable Blocking Groups | Employing temporary blocking groups (e.g., bromide) to prevent scrambling, which are later removed. | Allows for the synthesis of unhindered trans-A₂B₂ porphyrins that are otherwise difficult to obtain. | Adds extra steps to the synthetic sequence (protection and deprotection). | acs.orgacs.org |

Influence of Steric Hindrance from the Mesityl Group on Scrambling

The use of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) is a prime example of leveraging steric hindrance to control the outcome of a porphyrin synthesis. The bulky mesityl group at the 5-position of the dipyrromethane effectively suppresses scrambling during condensation with an aldehyde. cmu.edursc.org This steric bulk is thought to inhibit the acid-catalyzed cleavage of the dipyrromethane, a key step in the scrambling process. rsc.org As a result, the condensation of 5-mesityldipyrromethane with an aldehyde proceeds without significant scrambling, leading to high yields of the desired trans-A₂B₂-porphyrin. rsc.org In contrast, dipyrromethanes with less sterically demanding substituents, such as a phenyl group, are more prone to acidolysis and, consequently, extensive scrambling under similar reaction conditions. cmu.edursc.org

Trans-A₂BC-porphyrins represent a more complex substitution pattern, with three different meso-substituents. The synthesis of these molecules also benefits from strategies that minimize scrambling. Rational syntheses have been developed that rely on the condensation of a dipyrromethane with two different aldehydes or two different dipyrromethanes with one aldehyde. cmu.edu However, these statistical approaches necessitate chromatographic separation of the resulting porphyrin mixture. cmu.edu The use of dipyrromethanes with identical acyl groups at the 1- and 9-positions serves as a key strategy for producing precursors to trans-A₂BC-porphyrins. cmu.edu Recently, cost-effective zinc(II) porphyrin dyes with a trans-A₂BC structure have been synthesized, where the incorporation of dimesityl groups was shown to be beneficial in preventing π-π aggregation. rsc.org

Heteroleptic Triple-Decker Porphyrin-Phthalocyanine Complexes

While direct synthesis from 2,2'-(Mesitylmethylene)bis(1H-pyrrole) is not the immediate step, this dipyrromethane is a fundamental building block for the porphyrins that constitute these elaborate supramolecular structures. scbt.comuea.ac.uk The synthesis of trans-substituted porphyrins, which are key components of these complexes, is often achieved through a MacDonald-type [2+2] condensation involving a dipyrromethane. uea.ac.uk

The general strategy involves the synthesis of a porphyrin dyad, where two porphyrin units are linked by a flexible chain. uea.ac.uk These porphyrin dyads are designed to capture lanthanide ions and a phthalocyanine (B1677752) molecule, leading to the formation of a heteroleptic triple-decker complex. The bulky mesityl groups, originating from the initial dipyrromethane, can play a role in controlling the steric environment around the porphyrin core, influencing the assembly and stability of the final triple-decker structure.

A common synthetic approach is outlined in the table below:

| Step | Description | Reactants | Key Intermediates |

| 1 | Porphyrin Synthesis | 2,2'-(Mesitylmethylene)bis(1H-pyrrole), Aldehyde | meso-substituted porphyrin |

| 2 | Dyad Formation | Two porphyrin units, Flexible linker | Porphyrin Dyad |

| 3 | Complexation | Porphyrin Dyad, Lanthanide Salt, Phthalocyanine | Triple-Decker Complex |

Corrole Synthesis

2,2'-(Mesitylmethylene)bis(1H-pyrrole) serves as a foundational component for the synthesis of corroles, which are tripyrrolic macrocycles. A notable method involves the condensation of a 1,9-diformyldipyrromethane, derived from the parent dipyrromethane, with pyrrole. This reaction is often mediated by a metal triflate, such as copper(II) triflate, which acts as a catalyst. beilstein-journals.org The use of an excess of pyrrole can serve as both a reactant and the solvent. beilstein-journals.org

The reaction conditions, including temperature, catalyst, and the ratio of reactants, are critical parameters that influence the yield of the resulting corrole. beilstein-journals.org For instance, lowering the reaction temperature can lead to an increase in product yield. beilstein-journals.org

| Catalyst | Temperature (°C) | Yield (%) |

| Cu(OTf)₂ | Room Temperature | 5 |

| Cu(OTf)₂ | 0 | 6 |

| Cu(OTf)₂ | -20 | 9 |

Calixpyrroles

Calixpyrroles are macrocyclic compounds composed of pyrrole units linked by bridging atoms, and 2,2'-(Mesitylmethylene)bis(1H-pyrrole) can be a precursor to substituted calixpyrroles. The synthesis of calix[n]pyrroles generally involves the acid-catalyzed condensation of pyrrole or a dipyrromethane with a ketone or aldehyde. rsc.orgresearchgate.net For example, larger calix[n]pyrroles and hybrid versions where furan (B31954) units are converted to pyrroles have been synthesized. researchgate.net These macrocycles are of significant interest due to their ability to bind anions and neutral molecules. rsc.orgresearchgate.net

Chlorins

Chlorins are porphyrin derivatives where one of the peripheral double bonds is reduced. researchgate.net The synthesis of chlorins often begins with a pre-formed porphyrin macrocycle. researchgate.net Given that 2,2'-(Mesitylmethylene)bis(1H-pyrrole) is a building block for porphyrins, it serves as an indirect precursor for chlorins. scbt.comnih.gov Once the porphyrin is synthesized, it can undergo various reactions, such as cycloadditions, to introduce the reduced pyrroline (B1223166) ring characteristic of a chlorin. researchgate.net

Dipyrromethenes

Dipyrromethenes are key intermediates in the synthesis of other important molecules and can be synthesized from 2,2'-(Mesitylmethylene)bis(1H-pyrrole). nih.govresearchgate.net The synthesis typically involves the condensation of the dipyrromethane with an appropriate aldehyde under acidic conditions. nih.gov The resulting dipyrromethene can then be used in subsequent reactions to form more complex structures like BODIPY dyes. The choice of reactants and conditions allows for the synthesis of a variety of substituted dipyrromethenes. researchgate.netresearchgate.net

BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are highly fluorescent molecules with a wide range of applications. The synthesis of BODIPY dyes often starts with the condensation of a dipyrromethane, such as 2,2'-(Mesitylmethylene)bis(1H-pyrrole), with an aldehyde, followed by oxidation and complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂). nih.govscispace.comfrontiersin.org

A mechanochemical, solvent-free approach has been shown to be an efficient method for synthesizing BODIPY dyes, significantly reducing reaction times compared to traditional solution-based methods. nih.govresearchgate.net

General Synthetic Scheme for BODIPY Dyes:

Condensation: 2,2'-(Mesitylmethylene)bis(1H-pyrrole) + Aldehyde (with acid catalyst, e.g., TFA) → Dipyrromethane intermediate

Oxidation: Dipyrromethane intermediate + Oxidizing agent (e.g., DDQ or p-chloranil) → Dipyrromethene

Complexation: Dipyrromethene + Base (e.g., Et₃N) + BF₃·OEt₂ → BODIPY dye

The table below shows examples of BODIPY dyes synthesized using a fast, mechanochemical method. researchgate.net

| Aldehyde | Pyrrole | Yield (%) |

| Benzaldehyde | 2,4-dimethylpyrrole | 45 |

| 4-Nitrobenzaldehyde | 2,4-dimethylpyrrole | 49 |

| 4-Methoxybenzaldehyde | 2,4-dimethylpyrrole | 42 |

| 2-Naphthaldehyde | 2,4-dimethylpyrrole | 38 |

Supramolecular Chemistry and Host-Guest Systems

Derivatives of 2,2'-(Mesitylmethylene)bis(1H-pyrrole), particularly calixpyrroles, are excellent hosts in supramolecular and host-guest chemistry. Their unique bowl-shaped cavities, lined with NH protons, are capable of binding various guest molecules, especially anions, through hydrogen bonding interactions. nih.govnih.gov

Acid-functionalized calix uea.ac.ukpyrroles have been developed as molecular sensors. nih.gov For example, a calix uea.ac.ukpyrrole derivative functionalized with an acidic group showed significant fluorescence enhancement in the presence of tryptophan, demonstrating its potential for selective amino acid sensing. nih.gov The binding stoichiometry for this host-guest complex was determined to be 1:1. nih.gov

Furthermore, the host-guest chemistry of these systems extends to the complexation of bis-carboxylates and citrate (B86180) anions by aromatic-amide-linked bis- and tris-calix uea.ac.ukpyrroles. nih.gov The binding affinity and mode of interaction are dependent on the number of calix uea.ac.ukpyrrole units and the arrangement of the amide linkers. nih.gov

| Host Molecule | Guest Molecule | Binding Interaction | Application |

| Acid-functionalized Calix uea.ac.ukpyrrole | Tryptophan | Hydrogen Bonding, Fluorescence Enhancement | Amino Acid Sensor |

| Aromatic-amide-linked bis-Calix uea.ac.ukpyrrole | Bis-carboxylates | Hydrogen Bonding | Molecular Recognition |

| Aromatic-amide-linked tris-Calix uea.ac.ukpyrrole | Citrate | Hydrogen Bonding | Molecular Recognition |

Self-Assembly of Coordination Polymers

Discrete Cage Architectures

Specific research detailing the direct self-assembly of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) into discrete cage architectures is limited. However, its role as a critical precursor in the synthesis of larger molecules, such as porphyrins, which are subsequently used to construct molecular cages, is documented. researchgate.net For instance, porphyrins synthesized using 5-mesityldipyrromethane can be functionalized and linked to form complex, cage-like structures. researchgate.net This indirect application highlights the importance of the dipyrromethane unit in creating the necessary components for these advanced supramolecular containers. The steric hindrance provided by the mesityl group is often exploited to control the geometry and reduce unwanted byproducts during the synthesis of these larger macrocyclic components.

Pseudorotaxane Assemblies

The sterically hindered nature of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) makes it an excellent building block for components of mechanically interlocked molecules like pseudorotaxanes. It is particularly valuable in the synthesis of complex porphyrin macrocycles that act as the "wheel" component in these assemblies.

| Host Component Precursor | Guest Component | Resulting Assembly | Key Interactions |

| 2,2'-(Mesitylmethylene)bis(1H-pyrrole) | Divalent axle with secondary ammonium (B1175870) sites | Pseudorotaxane | N⁺⋯O ion-dipole, C–H⋯O hydrogen bonds, π-stacking |

This table summarizes the role of the dipyrromethane in forming a host that subsequently assembles into a pseudorotaxane. beilstein-journals.orgresearchgate.net

Anion Recognition and Binding

The core structure of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) contains two pyrrole N-H protons, which are effective hydrogen bond donors. This feature makes the dipyrromethane scaffold an excellent platform for the design of receptors for anions. The binding event is primarily driven by the formation of multiple hydrogen bonds between the pyrrole N-H groups and the electron-rich anionic guest.

While specific studies focusing exclusively on the anion binding capabilities of unsubstituted 2,2'-(Mesitylmethylene)bis(1H-pyrrole) are not extensively detailed, research on a wide array of substituted dipyrromethanes provides deep insight into their recognition properties. The acidic nature of the N-H protons allows these molecules to act as effective and selective anion sensors. nottingham.ac.uk The binding affinity and selectivity can be fine-tuned by introducing various functional groups to the dipyrromethane core. For example, the incorporation of electron-withdrawing groups, such as nitro groups on a phenylvinyl substituent, has been shown to significantly enhance the binding strength for anions like fluoride (B91410) and dihydrogenphosphate. beilstein-journals.org

The binding process can often be monitored by spectroscopic methods. Upon anion complexation, changes in the UV-visible absorption spectrum or fluorescence emission are frequently observed, allowing for the quantitative determination of binding constants. In many cases, the interaction is strong enough to induce a distinct color change, making these compounds useful as colorimetric sensors for specific anions. beilstein-journals.org

| Dipyrromethane Receptor Type | Target Anion | Observed Effect |

| Tweezer-like with nitro-phenylvinyl groups | Fluoride (F⁻) | Strong selective binding, distinct color change. beilstein-journals.org |

| Tweezer-like with nitro-phenylvinyl groups | Dihydrogenphosphate (H₂PO₄⁻) | Strong selective binding. beilstein-journals.org |

| Pyrene-bridged bis-dipyrromethane | Dihydrogenphosphate (H₂PO₄⁻) | Selective fluorescent probe. nottingham.ac.uk |

| Triarylborane-dipyrromethane | Fluoride (F⁻) | Discriminating fluorogenic response. nottingham.ac.uk |

This table presents findings from related dipyrromethane derivatives, illustrating the general principles of anion recognition by this class of compounds.

Computational and Theoretical Studies on 2,2 Mesitylmethylene Bis 1h Pyrrole and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of pyrrolic compounds. Its balance of computational cost and accuracy makes it an ideal tool for studying large molecules like 2,2'-(Mesitylmethylene)bis(1H-pyrrole) and its derivatives. ijcce.ac.irmdpi.com

Mechanistic Investigations of Reactions

DFT calculations are instrumental in elucidating the reaction mechanisms involving dipyrromethanes. The synthesis of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) itself, typically an acid-catalyzed condensation between mesitaldehyde and two equivalents of pyrrole (B145914), can be modeled to understand its kinetics and thermodynamics. nih.govresearchgate.net Studies on similar systems reveal that the reaction proceeds through a pyrrole-carbinol intermediate. academie-sciences.fr DFT can map the potential energy surface, identifying transition states and intermediates, and clarifying the role of the catalyst.

Furthermore, DFT has been employed to investigate the mechanisms of subsequent reactions of dipyrromethanes. For instance, studies on the stereoselective synthesis of cyclobutanes from pyrrolidine (B122466) precursors have used DFT to unveil that the rate-determining step is the formation of a 1,4-biradical intermediate. nih.gov Similarly, mechanistic studies on the skeletal editing of pyrroles with vinylcarbenes have been supported by DFT calculations to determine the Gibbs free energy barriers of the proposed pathways. researchgate.net These examples highlight how DFT could be applied to understand the reactivity of the title compound in more complex transformations, such as its oxidation to dipyrromethenes or its use in the synthesis of porphyrin macrocycles.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations provide detailed insights into the electron distribution, molecular orbitals, and the influence of substituents. For 2,2'-(Mesitylmethylene)bis(1H-pyrrole), the electron-donating and sterically bulky mesityl group at the meso-position significantly influences its electronic character.

Computational analyses of related phosphonate (B1237965) derivatives of pyridinyl and pyrimidinyl systems using DFT at the B3LYP/6-311++G(d,p) level have shown how electronic density, atomic charges (via Natural Bond Orbital analysis), and molecular electrostatic potential (MEP) can be effectively mapped. ijcce.ac.irijcce.ac.ir Such analyses for the title compound would likely show a high electron density on the pyrrole rings and the mesitylene (B46885) ring. The MEP would indicate regions susceptible to electrophilic or nucleophilic attack. Studies on porphyrin nanostructures have also utilized periodic DFT to analyze the projected density of states, revealing how metalation and intermolecular interactions alter the electronic bands of the system. mdpi.com

Prediction of Molecular Geometries and Conformations

For example, the X-ray crystal structure of the closely related compound, 2,2'-[(4-Bromophenyl)methylene]bis(1H-pyrrole), reveals a highly non-planar structure. researchgate.net The two pyrrole rings are significantly twisted relative to each other and to the central phenyl ring due to steric hindrance. Given that the mesityl group is substantially bulkier than a 4-bromophenyl group, it is certain that 2,2'-(Mesitylmethylene)bis(1H-pyrrole) also adopts a complex, twisted three-dimensional conformation. DFT calculations would be essential to precisely determine the dihedral angles between the pyrrole and mesityl rings and to quantify the energetic barriers between different conformational isomers.

Table 1: Selected Crystal Data for the Analogous Compound 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole)

| Parameter | Value |

| Formula | C₁₅H₁₃BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8132 (8) |

| b (Å) | 19.763 (2) |

| c (Å) | 11.656 (1) |

| β (°) | 96.85 (1) |

| Volume (ų) | 1329.6 (3) |

| Inclination (Pyrrole-Pyrrole) | 85.0 (3)° |

| Inclination (Pyrrole-Benzene) | 71.4 (2)°, 69.5 (2)° |

| Data sourced from a study on 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole). researchgate.net |

Intramolecular Charge Transfer (ICT) Studies

Intramolecular charge transfer (ICT) is a process where an electron moves from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. ossila.com This phenomenon is critical in the design of materials for optoelectronics and fluorescent probes. rsc.orgrsc.org In donor-acceptor (D-A) systems, DFT and its time-dependent extension (TD-DFT) are vital for characterizing the nature of the ICT state. nih.govresearchgate.net

For 2,2'-(Mesitylmethylene)bis(1H-pyrrole), the mesityl group and the two pyrrole rings are both electron-rich, so the parent molecule does not have a strong intrinsic D-A character. However, its derivatives, particularly the corresponding boron-dipyrromethene (BODIPY) dyes, are extensively studied for ICT. nih.govresearchgate.net In these systems, substituents can be added to create a "push-pull" architecture. DFT calculations are used to confirm the ICT character by analyzing the electron density distribution in the ground state (S₀) and the first excited state (S₁). In the ICT state, the calculation shows a clear spatial separation of the highest occupied molecular orbital (HOMO) on the donor fragment and the lowest unoccupied molecular orbital (LUMO) on the acceptor fragment. rsc.orgnih.gov

Time-Dependent DFT (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. youtube.com It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Visible spectra, and to understand the nature of electronic transitions. academie-sciences.frnih.gov

The application of TD-DFT to pyrrolic systems is extensive, especially for porphyrins and BODIPY dyes, which are known for their strong absorption in the visible region. rsc.orgnih.gov To achieve results that align well with experimental spectra, the choice of the functional is critical. Range-separated hybrid functionals like CAM-B3LYP are often preferred as they can correctly describe charge-transfer states, which are poorly handled by standard functionals. nih.govnih.gov

For 2,2'-(Mesitylmethylene)bis(1H-pyrrole), TD-DFT calculations would predict its electronic absorption spectrum. The calculations would identify the key electronic transitions, such as π-π* transitions localized on the pyrrole or mesityl rings, and determine their corresponding energies and oscillator strengths. This predictive power is invaluable for designing new dipyrromethane-based dyes and functional materials. rsc.org

Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is a powerful concept for understanding chemical reactivity and electronic properties. researchgate.net The energies of the HOMO and LUMO and the gap between them (ΔE_gap) are key descriptors calculated using DFT. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

For 2,2'-(Mesitylmethylene)bis(1H-pyrrole), the HOMO is expected to be a π-orbital with significant contributions from the two electron-rich pyrrole rings and the mesityl group. The LUMO would be a π*-antibonding orbital. A DFT calculation would provide the precise energies and spatial distributions of these orbitals. A small HOMO-LUMO gap generally implies high chemical reactivity. researchgate.net In studies of related molecules, FMO analysis has been crucial for interpreting reactivity, electronic transitions, and non-linear optical properties. ijcce.ac.irmdpi.com

Table 2: Illustrative Frontier Orbital Energies for a Generic Dipyrromethane Derivative

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | π* orbital, delocalized over the pyrrole rings |

| HOMO | -5.8 | π orbital, localized on pyrrole and donor groups |

| HOMO-LUMO Gap | 4.3 | Indicator of chemical stability |

| Note: These are representative values to illustrate the output of a DFT calculation; specific values for the title compound require a dedicated study. |

Spectroscopic Characterization in Research of 2,2 Mesitylmethylene Bis 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable analytical method for determining the structure of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) is characterized by distinct signals corresponding to the various protons in the molecule. The expected signals are for the pyrrole (B145914) NH protons, the protons on the pyrrole rings, the single methine proton at the bridge, the aromatic protons of the mesityl group, and the protons of the three methyl groups on the mesityl ring.

Based on the compound's structure, the following proton environments are anticipated:

NH Protons: A broad singlet corresponding to the two protons of the pyrrole NH groups.

Mesityl Aromatic Protons: A singlet for the two aromatic protons on the mesityl ring.

Pyrrole Ring Protons: Three distinct signals for the protons at the 3, 4, and 5-positions of the two equivalent pyrrole rings. These typically appear as multiplets or doublets of doublets due to spin-spin coupling.

Methine Proton: A singlet for the single proton connecting the mesityl group to the two pyrrole rings.

Methyl Protons: Two distinct singlets for the methyl groups of the mesityl substituent. One signal represents the six protons of the two ortho-methyl groups, and another represents the three protons of the para-methyl group.

While specific experimental data for this exact compound is not widely published, analysis of structurally similar compounds, such as 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole), shows characteristic shifts for the dipyrromethane core protons, including signals for the NH protons and distinct multiplets for the pyrrole ring protons. researchgate.net

Table 1: Predicted ¹H NMR Data for 2,2'-(Mesitylmethylene)bis(1H-pyrrole)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | br s | 2H | NH |

| ~6.8-7.0 | s | 2H | Ar-H (mesityl) |

| ~6.6-6.8 | m | 2H | Pyrrole-H |

| ~6.1-6.3 | m | 2H | Pyrrole-H |

| ~5.8-6.0 | m | 2H | Pyrrole-H |

| ~5.5-5.7 | s | 1H | Methine-CH |

| ~2.2-2.4 | s | 3H | p-CH₃ |

| ~2.0-2.2 | s | 6H | o-CH₃ |

Note: The chemical shifts are approximate and based on general principles of NMR spectroscopy and data from analogous compounds. The exact values can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,2'-(Mesitylmethylene)bis(1H-pyrrole), a number of distinct signals are expected, corresponding to the inequivalent carbon atoms. Due to the molecule's symmetry, the two pyrrole rings are equivalent, simplifying the spectrum.

The anticipated carbon signals are:

Pyrrole Carbons: Four distinct signals for the carbons of the two equivalent pyrrole rings.

Mesityl Aromatic Carbons: Four signals for the aromatic carbons of the mesityl ring (ipso-carbon attached to the methine, carbons bearing methyl groups, and the unsubstituted aromatic carbons).

Methine Carbon: One signal for the methine bridge carbon.

Methyl Carbons: Two signals corresponding to the ortho- and para-methyl groups on the mesityl ring.

Table 2: Predicted ¹³C NMR Data for 2,2'-(Mesitylmethylene)bis(1H-pyrrole)

| Chemical Shift (δ) ppm | Assignment |

| ~135-140 | Aromatic C (Mesityl, C-CH₃) |

| ~130-135 | Aromatic C (Mesityl, C-CH) |

| ~128-130 | Aromatic C-H (Mesityl) |

| ~115-125 | Pyrrole C |

| ~105-110 | Pyrrole C-H |

| ~40-45 | Methine C-H |

| ~20-22 | p-CH₃ |

| ~18-20 | o-CH₃ |

Note: The chemical shifts are approximate and based on general principles of NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. Various MS methods can be employed to analyze 2,2'-(Mesitylmethylene)bis(1H-pyrrole). The compound has a calculated exact mass of 264.1626 g/mol . lookchem.com

Laser Desorption Mass Spectrometry (LD-MS)

Laser Desorption Mass Spectrometry (LD-MS) is a soft ionization technique that allows for the analysis of non-volatile organic molecules with minimal fragmentation. In a typical LD-MS experiment of 2,2'-(Mesitylmethylene)bis(1H-pyrrole), one would expect to observe a prominent molecular ion peak ([M]⁺) or a quasi-molecular ion, such as the protonated molecule ([M+H]⁺) or sodiated adduct ([M+Na]⁺), corresponding to its molecular weight. This technique is particularly useful for confirming the molecular mass of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

MALDI-MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is another soft ionization technique, well-suited for analyzing a wide range of molecules, including those that might be thermally labile. youtube.comyoutube.com The sample is co-crystallized with a matrix that absorbs the laser energy, promoting gentle ionization of the analyte. For 2,2'-(Mesitylmethylene)bis(1H-pyrrole), a MALDI-TOF (Time-of-Flight) analysis would be expected to yield a spectrum dominated by the singly charged molecular ion, likely the protonated molecule [M+H]⁺ at m/z 265.170. This provides a clear and accurate determination of the molecular weight. The low degree of fragmentation is a key advantage for unambiguously identifying the intact molecule. nih.gov

Table 3: Summary of Expected Mass Spectrometry Data

| Technique | Expected Ion | m/z (approx.) | Information Provided |

| LD-MS | [M]⁺ or [M+H]⁺ | 264.16 or 265.17 | Molecular Weight Confirmation |

| GC-MS (EI) | [M]⁺ | 264.16 | Molecular Weight and Structural Fragments |

| MALDI-MS | [M+H]⁺ | 265.17 | Accurate Molecular Weight Confirmation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) is characteristic of a non-conjugated dipyrromethane. In its native state, the two pyrrole rings are linked by an sp³-hybridized carbon at the meso-position, which effectively isolates the two π-electron systems. nih.gov This interruption of conjugation means that the molecule does not exhibit the strong absorption bands in the visible region that are characteristic of its oxidized, planar, and highly conjugated counterparts like dipyrromethenes or porphyrins. nih.gov

Consequently, 2,2'-(Mesitylmethylene)bis(1H-pyrrole) is typically a colorless or pale-yellow solid, and its UV-Vis spectrum is dominated by absorptions in the ultraviolet region, below 300 nm. gfmoorelab.com These absorptions are primarily attributed to π → π* electronic transitions within the individual pyrrole and mesitylene (B46885) rings. The spectrum of pyrrole itself shows a characteristic absorption band around 210 nm, and substituted benzenes like mesitylene also absorb in the deep UV region. researchgate.net

In some instances, weak absorption bands may be observed at longer wavelengths, but significant absorption in the visible spectrum is only induced upon oxidation or complexation, which leads to the formation of a conjugated system. For example, the related compound (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine exhibits a π → π* transition at 357 nm. nih.gov The precise absorption maxima (λmax) and molar extinction coefficients (ε) for 2,2'-(Mesitylmethylene)bis(1H-pyrrole) can be influenced by the solvent used for analysis. However, detailed spectral data for this specific compound is not extensively reported in publicly available literature.

The table below summarizes the expected UV-Vis spectroscopic properties for 2,2'-(Mesitylmethylene)bis(1H-pyrrole) based on the general characteristics of non-conjugated dipyrromethanes.

| Compound | Expected λmax (nm) | Associated Transition | Typical Solvent | Reference |

|---|---|---|---|---|

| 2,2'-(Mesitylmethylene)bis(1H-pyrrole) | < 300 | π → π* (Pyrrole, Mesitylene) | Dichloromethane, Chloroform | nih.govgfmoorelab.com |

| (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine | 357 | π → π* | Ethanol | nih.gov |

Fluorescence Spectroscopy

In line with its non-conjugated electronic structure, 2,2'-(Mesitylmethylene)bis(1H-pyrrole) is inherently non-fluorescent. nih.gov The absence of an extended π-system and the conformational flexibility around the central sp³ carbon atom prevent the emission of light from the singlet excited state. The energy absorbed upon UV irradiation is typically dissipated through non-radiative pathways, such as vibrational relaxation and internal conversion.

The primary significance of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) in fluorescence applications lies in its role as a synthetic precursor. It can be readily oxidized to form highly fluorescent compounds. The oxidation process creates a planar, conjugated dipyrromethene structure, which is the core chromophore of BODIPY (boron-dipyrromethene) dyes. iipseries.org These dyes are renowned for their sharp emission peaks, high fluorescence quantum yields, and excellent photostability.

Research has demonstrated that fluorescence can be "turned on" in dipyrromethane systems. For instance, certain meso-hydroxyl substituted dipyrromethanes are colorless and non-fluorescent but exhibit a bright fluorescence upon the addition of zinc ions (Zn²⁺). nih.gov This effect is due to a metal-promoted oxidation of the dipyrromethane to its corresponding fluorescent dipyrrin-zinc complex. nih.gov This principle is applied in the development of chemosensors, where the dipyrromethane scaffold can be designed to selectively bind to a specific analyte, triggering a fluorescent response. iipseries.orgnih.gov

The table below outlines the expected fluorescence properties of 2,2'-(Mesitylmethylene)bis(1H-pyrrole).

| Compound/System | Fluorescence Behavior | Conditions | Underlying Reason | Reference |

|---|---|---|---|---|

| 2,2'-(Mesitylmethylene)bis(1H-pyrrole) | Non-fluorescent | In its native state | Lack of extended π-conjugation due to sp³ meso-carbon. | nih.gov |

| Oxidized 2,2'-(Mesitylmethylene)bis(1H-pyrrole) (e.g., as a BODIPY dye) | Strongly fluorescent | After oxidation and complexation with BF₂ | Formation of a rigid, planar, conjugated dipyrromethene system. | iipseries.org |

| meso-Hydroxyl dipyrromethanes + Zn²⁺ | Fluorescence "turn-on" | Upon addition of Zn²⁺ ions | Metal-promoted oxidation to a fluorescent dipyrrin (B1230570) complex. | nih.gov |

Emerging Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) involves an acid-catalyzed condensation of mesitaldehyde with pyrrole (B145914). While effective, this method often requires harsh conditions, excess reagents, and can lead to the formation of polymeric byproducts, complicating purification and lowering yields. gfmoorelab.com To address these issues, research is moving towards more efficient and environmentally friendly synthetic strategies.

Green Chemistry Approaches: A significant trend is the adoption of green chemistry principles. rsc.orgacs.orgrsc.org This includes the use of water as a solvent, which is a departure from traditional methods that often rely on hazardous organic solvents. acs.orgresearchgate.net Catalysts are also a key focus. Researchers are exploring a variety of catalysts to improve reaction efficiency and sustainability, including:

SO3H-functionalized ionic liquids: These have been shown to be effective, metal-free catalysts for the synthesis of dipyrromethanes in aqueous media at room temperature. rsc.orgrsc.orgnih.gov

Inexpensive inorganic acids: These offer a readily available and non-toxic alternative to strong, hazardous acids.

Iodine: This element is being investigated as a low-cost, eco-friendly, and highly reactive catalyst for these condensations.

Mild Lewis acids: Catalysts like Indium(III) chloride (InCl₃) have been used in solvent-free reactions, minimizing waste and simplifying the purification process. acs.orgresearchgate.net

Boric acid: This weak acid has been successfully used as a catalyst in aqueous media, preventing the formation of side products. nih.gov

Table 1: Comparison of Catalysts in the Synthesis of meso-Substituted Dipyrromethanes

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| SO3H-functionalized ionic liquid | Water | Mild conditions, metal-free, reusable | rsc.orgrsc.org |

| Inorganic Acid | Water | Inexpensive, non-toxic, short reaction time | |

| Iodine | Chloroform / Solvent-free | Low cost, high reactivity, operationally simple | |

| Indium(III) chloride (InCl₃) | Pyrrole (solvent) | High yield, minimal waste, no chromatography needed | acs.orgresearchgate.net |

| Trifluoroacetic acid (TFA) | Pyrrole (solvent) / Dichloromethane | Broad scope for various aldehydes, well-established | gfmoorelab.comnih.gov |

Exploration of New Functional Materials Derived from 2,2'-(Mesitylmethylene)bis(1H-pyrrole)

The distinct structure of 2,2'-(Mesitylmethylene)bis(1H-pyrrole) makes it a valuable precursor for a variety of advanced functional materials. researchgate.net

Porphyrinoids and BODIPYs: This dipyrromethane is a key starting material for synthesizing meso-substituted porphyrins and boron-dipyrromethene (BODIPY) dyes. researchgate.netiipseries.orglookchem.com The bulky mesityl group influences the electronic properties and solubility of the final macrocycle, making these materials suitable for applications in catalysis and as fluorescent probes. iipseries.org

Coordination Polymers and MOFs: The pyrrolic nitrogen atoms can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials possess porous structures that have potential applications in gas storage, separations, and heterogeneous catalysis. researchgate.net

Polymers for Molecular Recognition: Polymers based on dipyrromethane units have been developed for the specific recognition of biologically relevant molecules. mdpi.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is an increasingly vital tool for studying the reaction mechanisms and predicting the properties of molecules derived from 2,2'-(Mesitylmethylene)bis(1H-pyrrole).

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the reaction pathways in dipyrromethane and porphyrin synthesis. researchgate.net These models help researchers understand the role of catalysts and predict the stability of intermediates and transition states. This insight is crucial for designing more efficient synthetic routes and for understanding complex phenomena like scrambling. uea.ac.ukuea.ac.uk

Furthermore, computational models can predict the photophysical and electrochemical properties of new materials. researchgate.net For instance, time-dependent DFT (TD-DFT) can simulate the absorption and emission spectra of novel porphyrins, guiding the design of new dyes and sensors. researchgate.net Molecular dynamics simulations are also employed to study the behavior of these molecules in different environments, such as in micelles for novel synthetic approaches. digitellinc.com

Addressing Scrambling Issues in Complex Porphyrin Syntheses

A major hurdle in synthesizing unsymmetrically substituted porphyrins is the "scrambling" of the dipyrromethane precursors. uea.ac.ukuea.ac.ukrsc.org This process, driven by the acidic reaction conditions, involves the cleavage and random recombination of the dipyrromethane units, leading to a mixture of porphyrin isomers that are difficult to separate. uea.ac.ukrsc.orgresearchgate.net

The bulky mesityl group in 2,2'-(Mesitylmethylene)bis(1H-pyrrole) provides significant steric hindrance that helps to suppress scrambling by resisting acid-induced cleavage (acidolysis). rsc.orgresearchgate.netnih.gov This makes it a preferred precursor over less hindered analogues like 5-phenyldipyrromethane, where scrambling is more pronounced. rsc.orgresearchgate.net

Steric Hindrance: Employing bulky substituents on the dipyrromethane, like the mesityl group, is a key strategy to prevent acidolysis. rsc.orgresearchgate.netnih.gov

Removable Blocking Groups: A recent approach involves using sterically demanding groups, such as bromo-substituents, which prevent scrambling during the condensation and can be removed in a subsequent step. nih.govacs.orgacs.org

Optimized Reaction Conditions: Fine-tuning parameters like acid concentration, temperature, and reaction time can minimize scrambling while maximizing the yield of the desired porphyrin. acs.orgnih.gov

The development of rational, scramble-free synthetic methods is essential for accessing complex porphyrin architectures for advanced applications in materials science and medicine. acs.orgnih.govnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,2'-(Mesitylmethylene)bis(1H-pyrrole) |

| 5,15-diformyl-10,20-diarylporphyrin |

| 5-phenyldipyrromethane |

| Boron-dipyrromethene (BODIPY) |

| Indium(III) chloride |

| Mesitaldehyde |

| Porphyrin |

| Pyrrole |

Q & A

Q. What are the optimal synthetic conditions for preparing 2,2'-(Mesitylmethylene)bis(1H-pyrrole)?

The compound is typically synthesized via acid-catalyzed condensation of pyrrole with mesityl aldehyde. A common protocol involves using BF₃·OEt₂ as a Lewis acid catalyst under inert conditions (N₂ atmosphere). For example, a mixture of mesityl aldehyde (3.6 mmol) and pyrrole (28.8 mmol) in water, with BF₃·OEt₂ (80 mM, 3 mL), yields the product in ~85–94% after 15–30 minutes of vigorous stirring at 25°C . Alternative methods include iodine catalysis in acetonitrile, achieving 60–85% yields depending on substituents .

Q. How is the compound characterized structurally?

Key characterization includes:

- ¹H/¹³C NMR : Distinct signals for the methylene bridge (δ ~5.4–5.9 ppm for CH), pyrrolic NH (δ ~9.8–10.0 ppm), and mesityl aromatic protons (δ ~6.7–7.6 ppm). The mesityl methyl groups appear as singlets at δ ~2.1–2.3 ppm .

- IR spectroscopy : NH stretches at ~3400 cm⁻¹ and C=N/C=C vibrations at ~1550–1600 cm⁻¹ confirm the pyrrole-mesityl framework .

Advanced Research Questions

Q. How does 2,2'-(Mesitylmethylene)bis(1H-pyrrole) serve as a precursor for BODIPY dyes?

The compound is a critical intermediate in BODIPY synthesis. After condensation with aldehydes (e.g., 3-(trimethylsilyl)propiolaldehyde), oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) forms the dipyrrin backbone. Subsequent complexation with BF₃·OEt₂ yields the BODIPY core, which is brominated (using NBS in DMF-DCM) for further functionalization . This methodology enables tunable optical properties for applications in solar cells or sensors .

Q. What crystallographic challenges arise in resolving its structure?

Single-crystal X-ray diffraction of derivatives (e.g., 2,2'-(propane-2,2-diyl)bis(1H-pyrrole)) reveals challenges in modeling disorder in the mesityl or pyrrole moieties. The SHELX suite (SHELXL/SHELXD) is widely used for refinement, leveraging high-resolution data and twin correction for accurate structural determination .

Q. How can regioselectivity be controlled during functionalization?

Regioselectivity in cross-coupling or electrophilic substitution depends on steric and electronic effects. For example, BF₃·OEt₂ directs electrophiles to the α-position of pyrrole rings due to its electron-withdrawing nature . Substituents on the mesityl group (e.g., nitro or fluoro) further modulate reactivity, as shown in derivatives like 2,2'-((4-nitrophenyl)methylene)bis(1H-pyrrole) .

Q. How to resolve contradictions in reported spectral data?

Discrepancies in NMR shifts (e.g., NH proton δ values varying by ~0.5 ppm) may arise from solvent polarity (CDCl₃ vs. acetone-d₆) or trace water. Purification via column chromatography (hexane/EtOAc) or recrystallization minimizes impurities, while deuterated solvent standardization ensures reproducibility .

Q. What strategies improve yield in large-scale synthesis?

- Solvent optimization : Replacing water with ethanol or THF reduces side reactions .

- Catalyst loading : Increasing BF₃·OEt₂ to 10 mol% enhances reaction rates but risks over-protonation; iterative quenching with NaHCO₃ mitigates this .

- Ultrasonication : Green synthesis methods using ultrasound reduce reaction times (4 hours → 1 hour) and improve yields by 10–15% .

Methodological Tables

Q. Table 1. Key Synthetic Protocols

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| BF₃·OEt₂ catalysis | H₂O, 25°C, 30 min | 85–94% | |

| Iodine catalysis | CH₃CN, reflux, 2–4 h | 60–82% | |

| Ultrasonication-assisted | Ethanol, 40 kHz, 1 h | 90–94% |

Q. Table 2. NMR Data Comparison

| Proton | δ (CDCl₃) | δ (acetone-d₆) | Source |

|---|---|---|---|

| Methylene CH | 5.46 | 5.75 | |

| Pyrrolic NH | 9.83 | 10.0 | |

| Mesityl aromatic protons | 6.68–7.27 | 6.73–7.63 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.